(E)-tert-Butyl 4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate
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Overview
Description
(E)-tert-Butyl 4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a phenylbutenyl side chain, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl 4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl piperazine-1-carboxylate and 4-phenylbut-3-en-1-yl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the piperazine nitrogen, facilitating nucleophilic substitution.
Reaction Mechanism: The nucleophilic piperazine attacks the electrophilic carbon of the 4-phenylbut-3-en-1-yl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl 4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylbutenyl side chain can be oxidized to form corresponding alcohols or ketones.
Reduction: The double bond in the phenylbutenyl side chain can be reduced to form saturated derivatives.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the piperazine ring in the presence of a base.
Major Products
Oxidation: Formation of phenylbutanone or phenylbutanol derivatives.
Reduction: Formation of saturated piperazine derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
(E)-tert-Butyl 4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate has several scientific research applications:
Properties
CAS No. |
1353990-96-1 |
---|---|
Molecular Formula |
C19H28N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-phenylbut-3-enyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-15-13-20(14-16-21)12-8-7-11-17-9-5-4-6-10-17/h4-7,9-11H,8,12-16H2,1-3H3 |
InChI Key |
VCJLQCBCXPIHIL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC=CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC=CC2=CC=CC=C2 |
solubility |
not available |
Origin of Product |
United States |
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